

# Long-Term Safety of Semaglutide Acetate in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety profile of **semaglutide acetate** in animal studies, benchmarked against other leading GLP-1 receptor agonists, liraglutide and dulaglutide. The data presented is compiled from nonclinical evaluation reports from regulatory agencies and peer-reviewed publications, offering a valuable resource for researchers in the field of metabolic drug development.

## **General Toxicity**

Long-term repeat-dose toxicity studies have been conducted for semaglutide in mice, rats, and monkeys for up to 13, 26, and 52 weeks, respectively.[1] Generally, semaglutide was well-tolerated, with the primary effects being related to its pharmacological action, such as transient reductions in food consumption and body weight.[1]



| Drug        | Species  | Duration                                                                                                                                                                                | Key Findings                                                                                | Exposure<br>Multiple (AUC<br>vs. Max<br>Human Dose) |
|-------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------|
| Semaglutide | Mouse    | 13 weeks                                                                                                                                                                                | Focal C-cell hyperplasia and C-cell nests in the thyroid, dilated ultimobranchial ducts.[2] | 7.4–55 times[1]                                     |
| Rat         | 26 weeks | Minimal to moderate dilatation and/or hypertrophy of Brunner's glands in the duodenum.                                                                                                  | 1.2 times (for<br>duodenal effects)<br>[1]                                                  |                                                     |
| Monkey      | 52 weeks | Generally well- tolerated; transient effects on body weight and food consumption. ECG abnormalities were noted in one monkey at a high dose but were considered an isolated finding.[1] | Up to 7.4 times[1]                                                                          | -                                                   |
| Liraglutide | Mouse    | 13 weeks                                                                                                                                                                                | Thyroid C-cell<br>hyperplasia.[3]                                                           | Not specified in snippets                           |



| Rat         | -   | Dose-limiting clinical signs of toxicity and reduced food consumption.[4]    | Not specified in snippets                                                                                                 |                           |
|-------------|-----|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------|
| Monkey      | -   | Transiently reduced food consumption and decreased body weight gain.[4]      | Not specified in snippets                                                                                                 |                           |
| Dulaglutide | Rat | -                                                                            | Body weight loss<br>or decreased<br>body weight gain<br>correlated with<br>decreased food<br>and water<br>consumption.[5] | Not specified in snippets |
| Monkey      | -   | Transient gastrointestinal effects. Increased heart rate was observed.[5][6] | >100 times (for<br>heart rate NOEL)<br>[6]                                                                                |                           |

## Carcinogenicity

A key area of investigation for GLP-1 receptor agonists is their potential for thyroid C-cell tumorigenesis, a phenomenon observed in rodent models.



| Drug        | Species               | Duration                                                               | Findings                                                           | Exposure<br>Multiple (AUC<br>vs. Max<br>Human Dose) |
|-------------|-----------------------|------------------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------|
| Semaglutide | Mouse                 | 2 years                                                                | Thyroid C-cell<br>adenomas and<br>carcinomas.[2]                   | ≥ 2 times[2]                                        |
| Rat         | 2 years               | Thyroid C-cell<br>adenomas and<br>carcinomas.[2]                       | ≥ 0.4 times[2]                                                     |                                                     |
| Liraglutide | Mouse                 | 2 years                                                                | Thyroid C-cell<br>adenomas and<br>fibrosarcomas on<br>the skin.[4] | ≥ 10 times (for adenomas)[3]                        |
| Rat         | 2 years               | Thyroid C-cell<br>adenomas and<br>carcinomas.[3]                       | ≥ 0.5 times (for adenomas)[3]                                      |                                                     |
| Dulaglutide | Mouse<br>(transgenic) | 6 months                                                               | No increase in thyroid C-cell hyperplasia or neoplasia.[5]         | Not specified in snippets                           |
| Rat         | 93 weeks              | Dose-related increase in thyroid C-cell adenomas and carcinomas.[5][7] | ≥ 7 times (for adenomas)[5]                                        |                                                     |

## **Reproductive and Developmental Toxicity**

Animal studies have shown evidence of reproductive toxicity for semaglutide, a finding common to other GLP-1 receptor agonists. These effects are often observed at exposures below or near clinical levels and are sometimes associated with maternal toxicity, such as body weight loss.



| Drug        | Species                                                                                                                                                                                           | Key Findings                                                                                                                                                                                                                       | Exposure Multiple<br>(AUC vs. Max<br>Human Dose) |
|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
| Semaglutide | Rat                                                                                                                                                                                               | Embryofetal toxicity (lethality, impaired growth, increased fetal abnormalities including skeletal and visceral malformations).[1] Delayed sexual maturation in juvenile rats, likely secondary to suppressed body weight gain.[1] | Subclinical[1]                                   |
| Rabbit      | Increased pregnancy loss and a slight increase in fetal abnormalities, coinciding with marked maternal body weight loss.[1]                                                                       | Clinically relevant exposures[1]                                                                                                                                                                                                   |                                                  |
| Monkey      | Increased pregnancy loss and a slight increase in fetal abnormalities, coinciding with marked maternal body weight loss. Postnatal growth deficits in infants that recovered during lactation.[1] | Clinically relevant<br>exposures[1]                                                                                                                                                                                                |                                                  |
| Liraglutide | Rat                                                                                                                                                                                               | Fetal abnormalities.[3]                                                                                                                                                                                                            | 0.8 times[3]                                     |



|             |     | Prolonged diestrus,    |                  |
|-------------|-----|------------------------|------------------|
|             | Rat | decreased corpora      |                  |
|             |     | lutea, implantation    |                  |
| Dulaglutida |     | sites, and viable      | Not specified in |
| Dulaglutide |     | embryos. Increased     | snippets         |
|             |     | post-implantation loss |                  |
|             |     | and fetal skeletal     |                  |
|             |     | abnormalities.[5]      |                  |

## Genotoxicity

Standard battery of genotoxicity tests for semaglutide revealed no evidence of genotoxic potential.[2] Similarly, dulaglutide is a recombinant protein and no genotoxicity studies were conducted.[5] Liraglutide was also negative in a series of genetic toxicity evaluations.[3]

## **Experimental Protocols**

The following are generalized experimental protocols based on descriptions from regulatory assessment reports. Specific details may vary between individual studies.

## Long-Term Repeat-Dose Toxicity Study (Rodent/Non-Rodent)



Click to download full resolution via product page

Fig. 1: Generalized workflow for long-term repeat-dose toxicity studies.

## **Carcinogenicity Study (Rodent)**





#### Click to download full resolution via product page

Fig. 2: Typical workflow for a 2-year rodent carcinogenicity study.

## **Embryo-Fetal Developmental Toxicity Study**



Click to download full resolution via product page

Fig. 3: Workflow for an embryo-fetal developmental toxicity study.



# Signaling Pathway Implicated in Rodent Thyroid C-cell Tumors

The proposed mechanism for GLP-1 receptor agonist-induced thyroid C-cell tumors in rodents involves the activation of the GLP-1 receptor on these cells, leading to a cascade of events culminating in cell proliferation.





Click to download full resolution via product page

Fig. 4: Proposed signaling pathway for GLP-1 RA-induced rodent thyroid C-cell proliferation.



### Conclusion

The long-term safety profile of **semaglutide acetate** in animal studies is consistent with that of other GLP-1 receptor agonists. The primary findings of concern are thyroid C-cell tumors in rodents, a finding whose relevance to humans is considered low due to species differences in C-cell physiology. Reproductive and developmental toxicities have been observed, often in the presence of maternal toxicity. A comprehensive understanding of these nonclinical findings is crucial for the continued development and safe clinical use of semaglutide and other molecules in its class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Long-Term Safety of Semaglutide Acetate in Animal Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602793#validating-the-long-term-safety-of-semaglutide-acetate-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com